molecular formula C21H20N4O B13374558 3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile

3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile

Cat. No.: B13374558
M. Wt: 344.4 g/mol
InChI Key: JWDCBMMKQWYIEP-FOWTUZBSSA-N
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Description

3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities. Compared to these compounds, 3-amino-3-[(1-methyl-2-phenylethyl)amino]-2-[(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]acrylonitrile stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-2-cyano-3-(3-hydroxy-1H-indol-2-yl)-N'-(1-phenylpropan-2-yl)prop-2-enimidamide

InChI

InChI=1S/C21H20N4O/c1-14(11-15-7-3-2-4-8-15)24-21(23)16(13-22)12-19-20(26)17-9-5-6-10-18(17)25-19/h2-10,12,14,25-26H,11H2,1H3,(H2,23,24)/b16-12+

InChI Key

JWDCBMMKQWYIEP-FOWTUZBSSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)N=C(/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N)N

Canonical SMILES

CC(CC1=CC=CC=C1)N=C(C(=CC2=C(C3=CC=CC=C3N2)O)C#N)N

Origin of Product

United States

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